Benzene oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

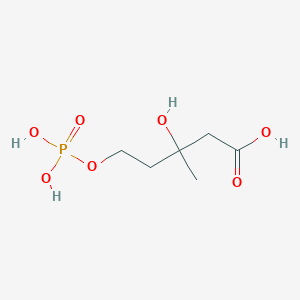

Benzene oxide, also known as oxepin, is a cyclic organic compound with the chemical formula C6H6O. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Benzene oxide is a highly reactive compound that can undergo various chemical reactions, making it a versatile compound for many applications.

Aplicaciones Científicas De Investigación

Epidemiological and Molecular Epidemiological Studies

Benzene oxide, a metabolite of benzene, has been identified as a significant factor in epidemiological studies. Researchers have linked benzene exposure, including benzene oxide, to increased risks of leukemia and lymphoma among workers. Biomarkers such as benzene oxide–protein adducts and altered expression of certain genes in lymphocytes have been associated with benzene exposure. Additionally, the risk of benzene hematotoxicity might be influenced by variations in genes involved in benzene metabolism, such as CYP2E1 and GSTT1 (Li & Yin, 2006).

Catalytic Ozonation for Benzene Removal

Benzene oxide's reactivity has been exploited in studies aiming to remove benzene from aqueous solutions and air streams. Copper oxide nanoparticles have been used as a catalyst in the ozonation process, showing a dependency on various parameters for the removal of benzene (Mohammadi et al., 2017). Additionally, zeolite-supported metal oxide nanoparticles have shown promise in catalytic ozonation of benzene at room temperature, with certain metal oxides like MnO2/ZSM-5 demonstrating significant activity (Haibao Huang et al., 2015).

Photocatalytic Removal of Benzene

Silica-functionalized graphene oxide/ZnO coated on fiberglass has been researched for the photocatalytic removal of benzene from air streams. The research indicates that this composite can significantly degrade benzene, providing a potential solution for reducing industrial emissions (Jafari et al., 2018).

DNA Repair and Carcinogenicity

Benzene oxide is involved in the formation of DNA adducts, such as 7-phenylguanine, and plays a role in carcinogenesis. Studies have shown the importance of DNA repair pathways, like base excision repair (BER) and nucleotide excision repair (NER), in the removal of benzene-induced DNA lesions. The analysis of benzene oxide-DNA adducts and their implications in cancer development has been a critical area of research (Hartwig, 2010) (Zarth et al., 2014).

Detoxification and Biochemical Pathways

Benzene oxide is a substrate for glutathione S-transferases (GSTs), enzymes critical in detoxification processes. The interaction of GSTs with benzene oxide, leading to the formation of S-phenylglutathione, is a significant pathway for the in vivo detoxification of benzene oxide. The roles of different GSTs in this process have been quantified, highlighting the critical role of GSTT1 and GSTP1 (Zarth et al., 2015).

Propiedades

Número CAS |

1488-25-1 |

|---|---|

Nombre del producto |

Benzene oxide |

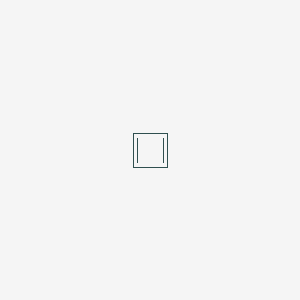

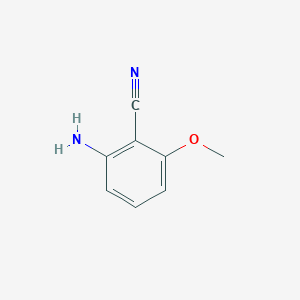

Fórmula molecular |

C6H6O |

Peso molecular |

94.11 g/mol |

Nombre IUPAC |

7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H |

Clave InChI |

WDFZWSZNOFELJY-UHFFFAOYSA-N |

SMILES isomérico |

C1=C[C@@H]2[C@@H](O2)C=C1 |

SMILES |

C1=CC2C(O2)C=C1 |

SMILES canónico |

C1=CC2C(O2)C=C1 |

Sinónimos |

enzene oxide benzene oxide, conjugate acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.